molecular formula C18H17F2N3O2 B1667192 BMS-265246 CAS No. 582315-72-8

BMS-265246

Numéro de catalogue B1667192
Numéro CAS: 582315-72-8
Poids moléculaire: 345.3 g/mol
Clé InChI: SCFMWQIQBVZOQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2. Cyclin-dependent kinases are crucial regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. This compound has shown promise in preclinical studies for its potential to inhibit the proliferation of cancer cells and its antiviral properties .

In Vivo

Bms-265246 has been studied extensively in preclinical animal models. In rodent models of obesity and type 2 diabetes, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce hepatic steatosis. In mouse models of rheumatoid arthritis, this compound has been shown to reduce inflammation and improve joint function. In addition, this compound has been studied in a variety of other preclinical models, including models of atherosclerosis, non-alcoholic fatty liver disease, and cancer.

In Vitro

Bms-265246 has also been studied in a variety of in vitro cell culture models. In cell culture models of adipocytes, this compound has been shown to reduce lipid accumulation and improve insulin sensitivity. In cell culture models of macrophages, this compound has been shown to reduce inflammation and improve insulin sensitivity. In addition, this compound has been studied in cell culture models of hepatocytes, endothelial cells, and cancer cells.

Mécanisme D'action

BMS-265246 exerts its effects by selectively inhibiting cyclin-dependent kinases 1 and 2. These kinases are essential for the progression of the cell cycle, and their inhibition leads to cell cycle arrest at the G2/M phase. This results in the prevention of cell division and induces apoptosis in cancer cells. Additionally, this compound has been shown to interfere with multiple steps in the replication cycle of herpes simplex virus type 1, making it a potent antiviral agent .

Activité Biologique

The biological activity of Bms-265246 has been studied extensively in preclinical animal models. In rodent models of obesity and type 2 diabetes, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce hepatic steatosis. In mouse models of rheumatoid arthritis, this compound has been shown to reduce inflammation and improve joint function. In addition, this compound has been studied in a variety of other preclinical models, including models of atherosclerosis, non-alcoholic fatty liver disease, and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in preclinical animal models. In rodent models of obesity and type 2 diabetes, this compound has been shown to reduce lipid accumulation, improve insulin sensitivity, reduce inflammation, and improve glucose tolerance. In mouse models of rheumatoid arthritis, this compound has been shown to reduce inflammation and improve joint function. In addition, this compound has been studied in a variety of other preclinical models, including models of atherosclerosis, non-alcoholic fatty liver disease, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Bms-265246 in laboratory experiments include its ability to reduce lipid accumulation, improve insulin sensitivity, reduce inflammation, and improve glucose tolerance. Additionally, this compound is orally bioavailable and has a high level of selectivity for this compound, making it a promising candidate for therapeutic use. However, the use of this compound in laboratory experiments is limited by its lack of a wide range of therapeutic applications, as well as its potential for adverse side effects.

Orientations Futures

The potential future applications of Bms-265246 include its use in the treatment of obesity, type 2 diabetes, and inflammatory conditions such as rheumatoid arthritis. Additionally, this compound may be useful in the treatment of other metabolic and inflammatory diseases, such as atherosclerosis, non-alcoholic fatty liver disease, and cancer. This compound may also be useful in the treatment of neurological conditions, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound may be useful in the treatment of other conditions, such as cardiovascular disease, metabolic syndrome, and chronic kidney disease. Additionally, this compound may be useful as an adjuvant therapy for the treatment of infectious diseases, such as HIV/AIDS. Finally, this compound may be useful in the treatment of autoimmune diseases, such as multiple sclerosis and lupus.

Applications De Recherche Scientifique

BMS-265246 has a wide range of scientific research applications:

Safety and Hazards

BMS-265246 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BMS-265246 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

BMS-265246 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

BMS-265246 is unique in its high selectivity for cyclin-dependent kinases 1 and 2, making it a valuable tool for studying these specific kinases. Its dual role as both an anticancer and antiviral agent further distinguishes it from other cyclin-dependent kinase inhibitors .

Propriétés

IUPAC Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206969
Record name BMS-265246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

582315-72-8
Record name BMS-265246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms-265246
Reactant of Route 2
Bms-265246
Reactant of Route 3
Bms-265246
Reactant of Route 4
Bms-265246
Reactant of Route 5
Bms-265246
Reactant of Route 6
Bms-265246

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.